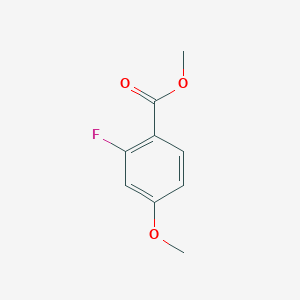

Methyl 2-fluoro-4-methoxybenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoro-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-12-6-3-4-7(8(10)5-6)9(11)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXVPCDIGBXITB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611686 | |

| Record name | Methyl 2-fluoro-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128272-26-4 | |

| Record name | Benzoic acid, 2-fluoro-4-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128272-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-fluoro-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-fluoro-4-methoxy-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-fluoro-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-fluoro-4-methoxybenzoate, with the CAS Number 128272-26-4 , is a substituted aromatic ester that has garnered significant interest in the fields of medicinal chemistry and materials science.[1] Its unique trifunctional substitution pattern, comprising a methyl ester, a fluorine atom, and a methoxy group on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of its synthesis, properties, applications, and safety considerations, tailored for professionals in research and development.

The strategic placement of the electron-withdrawing fluorine atom and the electron-donating methoxy group influences the reactivity of the aromatic ring, offering regioselective control in subsequent chemical transformations. This characteristic is particularly valuable in the design and synthesis of novel active pharmaceutical ingredients (APIs) and specialty chemicals.[1]

Chemical Structure and Identification

The chemical structure of this compound is fundamental to understanding its reactivity and applications.

Caption: Chemical structure of this compound.

Synthesis of this compound

Proposed Synthetic Workflow:

Caption: Proposed Fischer esterification workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is based on standard Fischer esterification procedures.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-methoxybenzoic acid (1.0 eq.) in an excess of methanol (e.g., 10-20 eq.).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 eq.), to the solution.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours (e.g., 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with an organic solvent, such as ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

| Property | Value |

| CAS Number | 128272-26-4 |

| Molecular Formula | C₉H₉FO₃ |

| Molecular Weight | 184.16 g/mol |

| Physical Form | Solid |

| Purity | Typically ≥98% |

| Storage Temperature | Room temperature, sealed in dry conditions |

Spectroscopic Data: While a full dataset is not publicly available, typical spectroscopic features can be inferred. Spectroscopic data for this compound, including 1H NMR, 13C NMR, IR, and Mass Spectrometry, are available through specialized chemical data providers.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a variety of more complex molecules, particularly within the pharmaceutical and materials science sectors.[1]

Pharmaceutical Research:

The primary application of this compound is as a building block for the development of Active Pharmaceutical Ingredients (APIs).[1] The presence and relative positions of the fluoro, methoxy, and ester groups allow for a wide range of chemical modifications, making it a valuable scaffold in drug discovery. It is frequently utilized in the synthesis of complex heterocyclic compounds, which are a common feature in many modern pharmaceuticals.[2] While specific drug names synthesized directly from this intermediate are not prominently disclosed in the public domain, its utility in creating novel molecules with potential biological activity is well-recognized in the field.[1][2]

Materials Science:

In addition to its role in pharmaceuticals, this compound is also employed in the synthesis of specialty chemicals and polymers.[1] The incorporation of the fluorinated methoxybenzoate moiety can enhance the properties of the final materials, such as thermal stability and chemical resistance.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H320: Causes eye irritation.

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.[1]

It is imperative to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

References

physicochemical properties of Methyl 2-fluoro-4-methoxybenzoate

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-fluoro-4-methoxybenzoate

Introduction

This compound (CAS No. 128272-26-4) is a polysubstituted aromatic ester of significant interest in the fields of medicinal chemistry and materials science. Its unique arrangement of a methyl ester, a fluorine atom, and a methoxy group on a benzene ring imparts specific electronic and steric properties, making it a valuable and versatile building block for the synthesis of more complex molecular architectures. In pharmaceutical research, it serves as a key intermediate in the development of novel active pharmaceutical ingredients (APIs)[1]. Its utility also extends to the synthesis of specialty polymers and other fine chemicals where tailored physicochemical characteristics are required[1].

This technical guide provides a comprehensive overview of the core . It is designed for researchers, synthetic chemists, and drug development professionals who require a detailed understanding of this compound for its effective application in experimental design, process development, and quality control.

Chemical Identity and Structure

The fundamental identity of a chemical compound is defined by its structure and associated identifiers. The functional groups present—an ester, a halogen, and an ether—govern its overall reactivity, polarity, and intermolecular interactions.

| Identifier | Value | Source |

| CAS Number | 128272-26-4 | [1] |

| Molecular Formula | C₉H₉FO₃ | [1] |

| Molecular Weight | 184.16 g/mol | [1] |

| IUPAC Name | This compound | |

| InChI Key | ZWXVPCDIGBXITB-UHFFFAOYSA-N |

The fluorine atom at the C2 position acts as a weak deactivator via induction but also as a weak ortho-, para-director through resonance. The methoxy group at C4 is a strong activating and ortho-, para-directing group. The methyl ester at C1 is a deactivating, meta-directing group. This electronic interplay is critical for predicting the compound's behavior in chemical reactions, particularly electrophilic aromatic substitution.

Physical Properties

The physical properties of a compound dictate its handling, storage, and behavior in various solvent systems, which is essential for reaction setup and purification processes.

| Property | Value | Notes |

| Physical Form | Solid | |

| Boiling Point | 250.1 °C at 760 mmHg | [1] |

| Melting Point | Data not available | The isomer Methyl 4-fluoro-2-methoxybenzoate has a melting point of 134-136 °C[2]. |

| Density | Data not available | The isomer Methyl 3-fluoro-4-methoxybenzoate has a density of 1.184 g/cm³[3]. |

| Solubility | Data not available | Expected to have low solubility in water but good solubility in common organic solvents like ethyl acetate, methanol, and chlorinated solvents, based on its structure and data from analogs like Methyl 2-methoxybenzoate[1]. |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for structure verification and purity assessment. The following sections detail the expected spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the two types of methyl groups.

-

Aromatic Protons (H3, H5, H6): These protons, expected in the range of 6.5-8.0 ppm, will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

-

Methoxy Protons (-OCH₃): The protons of the methoxy group attached to the ring are expected as a sharp singlet around 3.8-3.9 ppm.

-

Ester Methyl Protons (-COOCH₃): The protons of the methyl ester group are also expected as a sharp singlet, typically around 3.9 ppm.

-

-

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule.

-

Carbonyl Carbon (C=O): Expected to appear in the 165-175 ppm region[4].

-

Aromatic Carbons: Six distinct signals are expected in the 100-165 ppm range. The carbon directly bonded to fluorine (C2) will show a large one-bond coupling constant (¹JCF), and adjacent carbons will show smaller two- and three-bond couplings. The methoxy-substituted carbon (C4) will be shifted downfield.

-

Methyl Carbons (-OCH₃): The two methyl carbons (from the methoxy and ester groups) are expected to appear in the 50-65 ppm range[4][5].

-

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquisition: Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz).

-

Processing: Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phasing, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.

| Bond Vibration | Expected Wavenumber (cm⁻¹) | Characteristics |

| C=O Stretch (Ester) | 1710 - 1730 | Strong, sharp absorption[6][7]. |

| Aromatic C=C Stretch | 1580 - 1610 | Medium to strong absorptions[8]. |

| C-O Stretch (Ester/Ether) | 1250 - 1300 and 1050 - 1150 | Two or more strong bands[7]. |

| C-F Stretch | 1000 - 1200 | Strong, often in the fingerprint region. |

| sp² C-H Stretch (Aromatic) | 3000 - 3100 | Medium intensity, just above 3000 cm⁻¹[8]. |

| sp³ C-H Stretch (Methyl) | 2850 - 3000 | Medium intensity, just below 3000 cm⁻¹[8]. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight, 184.16.

-

Fragmentation Pattern: Electron impact (EI) ionization would likely induce fragmentation. Key fragmentation pathways involve the loss of stable neutral molecules or radicals from the ester group.

Reactivity and Chemical Stability

-

Stability: The compound is stable under standard conditions and should be stored in a dry, sealed container at room temperature. It is classified as a combustible liquid and should be kept away from heat and open flames[9].

-

Reactivity:

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

-

Electrophilic Aromatic Substitution: The directing effects of the substituents are crucial. The strongly activating -OCH₃ group at C4 and the weakly directing -F at C2 will primarily direct incoming electrophiles to the C5 position, which is ortho to the methoxy group and meta to the deactivating ester group.

-

Nucleophilic Aromatic Substitution: The fluorine atom, being ortho to the electron-withdrawing ester group, could potentially be displaced by strong nucleophiles under forcing conditions.

-

Safety and Handling

Proper handling is essential due to the compound's potential hazards. The Safety Data Sheet (SDS) provides critical information for safe use.

| Hazard Class | GHS Statement | Source |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [9] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | |

| Eye Damage/Irritation | H320: Causes eye irritation | |

| STOT-SE | H335: May cause respiratory irritation | |

| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child | [9] |

| Aquatic Hazard | H402: Harmful to aquatic life | [9] |

Precautionary Measures:

-

P280: Wear protective gloves, protective clothing, and eye/face protection[9].

-

P264: Wash skin thoroughly after handling[9].

-

P270: Do not eat, drink or smoke when using this product[9].

-

P271: Use only outdoors or in a well-ventilated area.

-

First Aid: In case of skin contact, rinse with water. For eye contact, rinse cautiously with water for several minutes. If swallowed, rinse mouth and call a physician if you feel unwell[9].

Applications in Research and Development

The primary value of this compound lies in its role as a versatile chemical intermediate.

-

Pharmaceutical Synthesis: It is a building block for developing APIs. The fluorine atom can enhance metabolic stability or binding affinity, while the methoxy group can be a key interaction point or be demethylated to a phenol at a later synthetic stage[1].

-

Material Science: The specific substitution pattern can be exploited to synthesize specialty chemicals and polymers with enhanced performance characteristics, such as thermal stability or specific optical properties[1].

Conclusion

References

- 1. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 204707-42-6 CAS MSDS (4-FLUORO-2-METHOXYBENZOIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of Methyl 2-fluoro-4-methoxybenzoate

Introduction

Methyl 2-fluoro-4-methoxybenzoate is a substituted aromatic ester with significant potential in the fields of medicinal chemistry and materials science. Its structural motifs, including a fluoro-substituted benzene ring, a methoxy group, and a methyl ester, contribute to a unique physicochemical profile that is of considerable interest for the development of novel therapeutic agents and functional materials. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for elucidating its role in chemical transformations. This in-depth guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in fundamental principles and supported by data from analogous structures.

Molecular Structure and Spectroscopic Overview

The chemical structure of this compound dictates its characteristic spectral features. The molecule consists of a benzene ring substituted with a fluorine atom at the 2-position, a methoxy group at the 4-position, and a methyl ester group at the 1-position. This arrangement leads to a specific pattern of signals in its NMR, IR, and MS spectra, which are discussed in detail in the following sections.

Diagram: Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide complementary information to confirm its identity and purity.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl groups of the ester and methoxy substituents. The chemical shifts are influenced by the electronic effects of the fluorine and methoxy groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | H-6 |

| ~6.7-6.9 | dd | 1H | H-5 |

| ~6.6-6.8 | d | 1H | H-3 |

| ~3.9 | s | 3H | -OCH₃ (ester) |

| ~3.8 | s | 3H | -OCH₃ (methoxy) |

Interpretation:

-

The aromatic region will display three signals corresponding to the three protons on the benzene ring.

-

The proton at the 6-position (H-6), being ortho to the electron-withdrawing ester group, is expected to be the most deshielded and appear as a doublet.

-

The proton at the 5-position (H-5) will be split by both the adjacent H-6 and the fluorine atom, likely appearing as a doublet of doublets.

-

The proton at the 3-position (H-3) will be split by the adjacent fluorine atom and will appear as a doublet.

-

The methyl protons of the ester and methoxy groups are expected to appear as sharp singlets in the upfield region of the spectrum.[1]

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~163 (d, ¹JCF) | C-F |

| ~162 | C-OCH₃ |

| ~133 (d) | C-6 |

| ~118 (d) | C-1 |

| ~110 (d) | C-5 |

| ~101 (d) | C-3 |

| ~56 | -OCH₃ (methoxy) |

| ~52 | -OCH₃ (ester) |

Interpretation:

-

The carbonyl carbon of the ester group will appear at the most downfield chemical shift.

-

The carbon atom directly bonded to the fluorine atom (C-2) will exhibit a large one-bond coupling constant (¹JCF).[2][3]

-

The other aromatic carbons will show smaller carbon-fluorine couplings.

-

The carbons of the two methyl groups will appear in the upfield region of the spectrum.[4][5]

¹⁹F NMR (Fluorine NMR)

¹⁹F NMR is a highly sensitive technique for the detection and characterization of organofluorine compounds.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -110 to -120 | m |

Interpretation:

-

The chemical shift of the fluorine atom is influenced by its position on the aromatic ring and the nature of the other substituents.[6][7][8] For an aryl fluoride, a chemical shift in this range is expected.

-

The signal will likely be a multiplet due to coupling with the adjacent aromatic protons (H-3) and potentially longer-range couplings.[9]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-220 ppm) and a longer acquisition time are typically required.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-observe channel. The spectral width should be set to encompass the expected chemical shift range for aryl fluorides.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference all spectra to the residual solvent peak or an internal standard.

Diagram: NMR Experimental Workflow

Caption: Workflow for NMR spectral acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester, aromatic, and ether functionalities.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~2850-2960 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1720-1730 | Strong | C=O stretch (ester) |

| ~1600-1610 | Medium | Aromatic C=C stretch |

| ~1250-1300 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~1100-1150 | Strong | Symmetric C-O-C stretch (ester) |

| ~1020-1080 | Medium | C-F stretch |

Interpretation:

-

The most prominent peak in the spectrum will be the strong absorption due to the carbonyl (C=O) stretch of the ester group, typically appearing around 1720-1730 cm⁻¹.[10][11][12]

-

The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

-

The aliphatic C-H stretching from the methyl groups will be seen just below 3000 cm⁻¹.

-

The characteristic strong C-O stretching bands of the ester and the aryl ether will be present in the fingerprint region.[13]

-

A medium intensity band corresponding to the C-F stretch is also expected.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, a small amount of the sample is placed directly on the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify and label the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 184 | Molecular ion [M]⁺ |

| 153 | [M - OCH₃]⁺ |

| 125 | [M - COOCH₃]⁺ |

| 108 | [M - F - CO]⁺ (tentative) |

Interpretation:

-

The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (C₉H₉FO₃ = 184.17 g/mol ).[14]

-

Common fragmentation pathways for aromatic esters include the loss of the alkoxy group (-OCH₃) from the ester, leading to a fragment at m/z 153.[15][16]

-

Loss of the entire carbomethoxy group (-COOCH₃) would result in a fragment at m/z 125.

-

The fragmentation of the anisole moiety may also occur.[17][18][19][20]

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas or liquid chromatograph.

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common technique for volatile and thermally stable compounds.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Diagram: Mass Spectrometry Workflow

Caption: General workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectral analysis of this compound, encompassing ¹H, ¹³C, and ¹⁹F NMR, IR, and MS, provides a robust framework for its unequivocal identification and characterization. The predicted spectral data, based on established principles and analogous compounds, offer a reliable reference for researchers in synthetic chemistry, drug discovery, and materials science. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating accurate structural elucidation and purity assessment. This guide serves as a valuable resource for scientists and professionals working with this and structurally related compounds.

References

- 1. This compound(128272-26-4) 1H NMR spectrum [chemicalbook.com]

- 2. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 2-methoxybenzoate(606-45-1) 13C NMR spectrum [chemicalbook.com]

- 5. Methyl 4-methylbenzoate(99-75-2) 13C NMR [m.chemicalbook.com]

- 6. colorado.edu [colorado.edu]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. IR Spectrum: Esters [quimicaorganica.org]

- 13. Infrared study of the adsorption of aromatic esters on silica immersed in carbon tetrachloride - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 14. vibrantpharma.com [vibrantpharma.com]

- 15. Benzoic acid, 4-methoxy-, methyl ester [webbook.nist.gov]

- 16. Benzoic acid, 4-methoxy-, 2-methylpropyl ester [webbook.nist.gov]

- 17. Anisole, a new dopant for atmospheric pressure photoionization mass spectrometry of low proton affinity, low ionization energy compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Anisole [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of Methyl 2-fluoro-4-methoxybenzoate in Organic Solvents

Abstract

Methyl 2-fluoro-4-methoxybenzoate is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical and materials science applications.[1] A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, predictive analysis of its behavior in a range of common organic solvents, and a detailed experimental protocol for accurate solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their work with this versatile compound.

Introduction to this compound

This compound is a solid, multi-functionalized aromatic ester. Its chemical structure, featuring a benzene ring substituted with a methyl ester, a fluorine atom, and a methoxy group, imparts a unique combination of polarity and lipophilicity. This structural complexity dictates its interaction with various solvents and is central to its utility as a building block in the synthesis of more complex molecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉FO₃ | |

| Molecular Weight | 184.17 g/mol | |

| Physical Form | Solid | |

| CAS Number | 128272-26-4 |

Theoretical Framework for Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle "like dissolves like."[2][3] This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

The key factors influencing the solubility of this compound are:

-

Polarity: The presence of the ester (-COOCH₃), methoxy (-OCH₃), and fluoro (-F) groups introduces polar regions in the molecule. The polarity of a solvent, often quantified by its dielectric constant, determines its ability to solvate these polar functionalities.[4] Solvents with high dielectric constants are generally considered polar.[4]

-

Hydrogen Bonding: While this compound does not possess a hydrogen bond donor, the oxygen atoms of the ester and methoxy groups can act as hydrogen bond acceptors. Protic solvents, which contain hydrogen atoms bonded to electronegative atoms (e.g., O-H in alcohols), can engage in hydrogen bonding with the solute, enhancing solubility.[4]

-

Dipole-Dipole Interactions: The polar C-F, C=O, and C-O bonds in the solute create a net molecular dipole moment. Polar aprotic solvents, which have significant dipole moments but lack O-H or N-H bonds, will interact favorably with the solute through dipole-dipole forces.

-

Van der Waals Forces: The nonpolar benzene ring of the solute will primarily interact with solvents through weaker van der Waals forces (specifically, London dispersion forces). Nonpolar solvents will rely on these interactions for solvation.[5]

Predicted Solubility of this compound in Common Organic Solvents

Based on the structural features of this compound, we can predict its general solubility behavior. The presence of both polar functional groups and a nonpolar aromatic ring suggests that it will be most soluble in solvents of intermediate to high polarity. A structurally similar compound, Methyl 2-methoxybenzoate, is described as being soluble in organic solvents.[6]

Table 2: Properties of Common Organic Solvents and Predicted Solubility of this compound

| Solvent | Formula | Polarity Type | Dielectric Constant (ε) | Predicted Solubility |

| Hexane | C₆H₁₄ | Nonpolar | 1.9 | Low |

| Toluene | C₇H₈ | Nonpolar | 2.4 | Moderate |

| Diethyl Ether | C₄H₁₀O | Polar Aprotic | 4.3 | Moderate to High |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | 9.1 | High |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | 6.0 | High |

| Acetone | C₃H₆O | Polar Aprotic | 20.7 | High |

| Acetonitrile | C₂H₃N | Polar Aprotic | 37.5 | High |

| Isopropanol | C₃H₈O | Polar Protic | 19.9 | Moderate to High |

| Ethanol | C₂H₆O | Polar Protic | 24.6 | Moderate to High |

| Methanol | CH₄O | Polar Protic | 32.7 | Moderate |

| Water | H₂O | Polar Protic | 80.1 | Very Low |

Note: Dielectric constants are approximate values at room temperature.[7][8]

Rationale for Predictions:

-

High Solubility: Solvents like dichloromethane, ethyl acetate, acetone, and acetonitrile are polar aprotic and are expected to effectively solvate the polar ester, methoxy, and fluoro groups without being hindered by strong self-association (like hydrogen bonding in water).

-

Moderate to High Solubility: Polar protic solvents like ethanol and isopropanol can engage in hydrogen bonding with the solute's oxygen atoms, contributing to good solubility. Toluene, while nonpolar, has an aromatic ring that can interact favorably with the benzene ring of the solute via π-stacking, leading to moderate solubility.

-

Low to Very Low Solubility: Highly nonpolar solvents like hexane will struggle to overcome the solute-solute interactions of the crystalline solid, resulting in poor solubility. Water, despite being highly polar, is a poor solvent for this compound due to the energetic cost of disrupting its extensive hydrogen-bonding network to accommodate the nonpolar aromatic ring.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Materials and Equipment

-

This compound (purity ≥ 98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars

-

Constant temperature bath or shaker

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

References

- 1. This compound [myskinrecipes.com]

- 2. chem.ws [chem.ws]

- 3. Khan Academy [khanacademy.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 6. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 8. chemicool.com [chemicool.com]

Navigating the Synthesis and Safety of Methyl 2-fluoro-4-methoxybenzoate: A Technical Guide for Drug Development Professionals

In the landscape of modern pharmaceutical development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated compounds often exhibit enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles. Among the vast array of fluorinated building blocks, Methyl 2-fluoro-4-methoxybenzoate stands out as a key intermediate in the synthesis of complex pharmaceutical agents. This guide provides an in-depth technical overview of its safety, handling, and core applications, grounded in established scientific principles and field-proven insights.

Compound Identification and Properties

This compound is a substituted aromatic ester that serves as a versatile precursor in multi-step organic syntheses. A clear understanding of its fundamental properties is the first line of defense in ensuring its safe and effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 128272-26-4 | [1][2] |

| Molecular Formula | C₉H₉FO₃ | [1] |

| Molecular Weight | 184.17 g/mol | [1] |

| Physical Form | Solid | [1] |

| Boiling Point | 250.1°C at 760 mmHg | [3] |

| Flash Point | 102.1°C | [3] |

| Storage | Sealed in a dry, room temperature environment. | [1] |

Hazard Assessment and GHS Classification

A thorough understanding of the potential hazards associated with this compound is paramount for risk mitigation in a research and development setting. This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

-

H302: Harmful if swallowed. [1]

-

H315: Causes skin irritation. [1]

-

H320: Causes eye irritation. [1]

-

H335: May cause respiratory irritation. [1]

The GHS pictogram associated with this compound is the Exclamation Mark (GHS07) , and the signal word is "Warning" .[1] This classification underscores the need for careful handling and the use of appropriate personal protective equipment.

Core Directive: Safe Handling and Storage Protocols

The following protocols are designed to ensure the safe handling and storage of this compound, drawing from best practices for halogenated aromatic compounds and fluorinated esters.[4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[4][5]

-

Hand Protection: Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are recommended for handling aromatic and chlorinated solvents.[5][6] Always inspect gloves for integrity before use and dispose of them properly after handling the compound.

-

Skin and Body Protection: A lab coat or a chemical-resistant apron should be worn to protect against skin contact.[4][6] Closed-toe shoes are required in the laboratory at all times.

-

Respiratory Protection: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[4]

Storage and Incompatibility

Proper storage is crucial for maintaining the integrity of this compound and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases. The enhanced electrophilicity of fluorinated esters makes them susceptible to nucleophilic attack.[1]

Spill and Waste Management

In the event of a spill, and for routine waste disposal, the following procedures should be followed:

-

Spill Response:

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection.

-

For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

-

Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Ventilate the area and wash the spill site after the material has been removed.

-

-

Waste Disposal: Halogenated organic waste must be collected separately from non-halogenated waste.[4] All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name. Follow your institution's guidelines for the disposal of chemical waste.

Emergency Procedures and First Aid

Rapid and appropriate responses to accidental exposure are critical.

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

-

Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[7]

-

Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]

-

Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8]

Toxicological Insights and Reactivity

While specific toxicological data for this compound is not extensively published, the toxicology of fluorinated organic compounds is an active area of research. The introduction of fluorine can significantly alter the metabolic fate of a molecule.[9] It is prudent to handle all fluorinated intermediates with care, assuming the potential for the release of hazardous decomposition products, such as hydrofluoric acid, under certain conditions (e.g., high temperatures).[1]

The reactivity of fluorinated esters is a key consideration in their synthetic applications. The electron-withdrawing nature of the fluorine atom increases the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity allows for transformations under milder conditions compared to their non-fluorinated analogs.[10][11]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: In case of fire, toxic fumes, including carbon oxides and potentially hydrogen fluoride, may be released.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.

Conclusion

This compound is a valuable building block in the synthesis of novel pharmaceutical compounds. Its safe and effective use hinges on a comprehensive understanding of its hazard profile and the implementation of robust safety protocols. By adhering to the guidelines outlined in this technical guide, researchers and drug development professionals can mitigate risks and harness the full synthetic potential of this important intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 3. mcrsafety.com [mcrsafety.com]

- 4. benchchem.com [benchchem.com]

- 5. certaslubricantsolutions.com [certaslubricantsolutions.com]

- 6. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]

- 7. aksci.com [aksci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. Effect of fluorine substitution on benzo[j]fluoranthene genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Strategic Role of Fluorine in Modulating the Bioactivity of Benzoate Derivatives

An In-depth Technical Guide for Drug Development Professionals

Abstract

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, transforming lead compounds into viable drug candidates. This guide provides a detailed examination of the multifaceted roles of fluorine in tailoring the bioactivity of benzoate derivatives. We will explore, from a mechanistic perspective, how the unique properties of fluorine—its size, extreme electronegativity, and the strength of the carbon-fluorine bond—are leveraged to modulate physicochemical properties, enhance pharmacokinetic profiles, and optimize pharmacodynamic interactions. This document synthesizes field-proven insights with fundamental principles, offering researchers and drug development professionals a comprehensive resource on the strategic application of fluorine in the design of novel therapeutics based on the benzoate scaffold.

The Foundational Chemistry of Fluorine in Drug Design

Fluorine's rise to prominence in drug design is not accidental; it stems from a unique combination of properties that distinguish it from hydrogen and other halogens.[1][2][3] When incorporated into a benzoate derivative, these properties can profoundly influence the molecule's behavior in a biological system.

-

Size and Steric Profile : With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å).[1][4] This allows it to serve as a bioisostere for hydrogen, often fitting into the same binding pockets without significant steric hindrance.[5]

-

Extreme Electronegativity : As the most electronegative element (Pauling scale value of 3.98), fluorine exerts a powerful inductive electron-withdrawing effect.[1][3] This alters the electron distribution across the benzoate ring and the carboxylic acid group, directly impacting acidity and interaction potential.[5][6]

-

Carbon-Fluorine Bond Strength : The C-F bond is exceptionally strong (bond dissociation energy of ~109 kcal/mol), making it highly resistant to metabolic cleavage.[4][5][7] This property is fundamental to its role in enhancing metabolic stability.

-

Lipophilicity : The substitution of hydrogen with fluorine typically increases the local lipophilicity of a molecule.[1][5][8] This can have significant, though sometimes complex, effects on membrane permeability, protein binding, and solubility.[3][9]

Modulating Physicochemical Properties of the Benzoate Scaffold

The strategic placement of fluorine on the benzoate ring allows for the fine-tuning of critical physicochemical parameters that govern a drug's developability.[10]

Impact on Acidity (pKa)

For benzoate derivatives, the pKa of the carboxylic acid is paramount, as it dictates the ionization state at physiological pH, which in turn affects solubility and the ability to interact with biological targets. The strong electron-withdrawing nature of fluorine lowers the pKa of the carboxylic acid, making it more acidic.[5] This effect is dependent on the position and number of fluorine substituents.

-

Mechanism : By withdrawing electron density from the aromatic ring, fluorine stabilizes the conjugate base (benzoate anion), shifting the equilibrium towards dissociation and thus lowering the pKa.[5] This modulation can be critical for optimizing interactions with target proteins or for controlling passage across biological membranes.[10][11]

Control of Lipophilicity and Conformation

Fluorine substitution generally increases a molecule's lipophilicity (logP), which can enhance membrane permeation and access to intracellular targets.[1][3][8] However, this effect must be carefully balanced, as excessive lipophilicity can lead to poor solubility and non-specific binding.[3][12]

Fluorine can also introduce conformational constraints. The C-F bond can engage in dipole-dipole and multipolar interactions, influencing the preferred conformation of the molecule and potentially pre-organizing it for optimal binding to its target.[3][10][11]

| Compound | Substituent | pKa (approx.) | LogP (Calculated) | Rationale for Change |

| Benzoic Acid | H | 4.20 | 1.87 | Baseline reference compound. |

| 4-Fluorobenzoic Acid | 4-F | 3.99 | 2.15 | Fluorine's inductive effect stabilizes the carboxylate anion, increasing acidity. Increased lipophilicity due to the fluorine atom.[5] |

| 2,6-Difluorobenzoic Acid | 2,6-diF | 3.27 | 2.13 | Stronger inductive effect from two ortho-fluorines significantly increases acidity. Ortho effects can also influence conformation. |

| 4-(Trifluoromethyl)benzoic Acid | 4-CF3 | 3.75 | 3.01 | The CF3 group is a powerful electron-withdrawing group, increasing acidity. It also substantially increases lipophilicity.[13] |

Enhancing Pharmacokinetic Profiles (ADME)

One of the most celebrated roles of fluorine in drug design is its ability to improve a molecule's pharmacokinetic properties, particularly its metabolic stability.[1][4][10]

Blocking Metabolic Oxidation

Aromatic rings, like that in benzoate derivatives, are often susceptible to metabolic oxidation by Cytochrome P450 (CYP) enzymes, typically at electron-rich positions. This is a major pathway for drug clearance and can lead to short half-lives.

Placing a fluorine atom at a metabolically vulnerable position (a "metabolic soft spot") effectively blocks this oxidation.[1][7] The strength of the C-F bond makes it highly resistant to the enzymatic C-H activation and hydroxylation mechanisms employed by CYP enzymes.[1] This strategy can dramatically increase the half-life and oral bioavailability of a drug.[3][14] For example, in a series of 11β-HSD1 inhibitors, fluorine substitution increased the mouse liver microsome half-life by up to fivefold.[5][14]

References

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 10. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic deployment of Methyl 2-fluoro-4-methoxybenzoate in Modern Medicinal Chemistry: A Technical Guide

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and methoxy functionalities into small molecules has become a cornerstone of medicinal chemistry. These substituents can profoundly influence a compound's physicochemical properties, metabolic stability, and target engagement. Methyl 2-fluoro-4-methoxybenzoate, a key building block, embodies this principle. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, offering insights for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical characteristics, and its role in the construction of biologically active molecules, with a particular focus on its application in the development of kinase inhibitors for oncology.

Physicochemical Properties and Synthetic Overview

This compound is a solid at room temperature with a boiling point of approximately 250.1°C at 760 mmHg.[1] Its unique substitution pattern, featuring an electron-withdrawing fluorine atom ortho to the carboxylate and an electron-donating methoxy group para, creates a distinct electronic and steric environment. This influences its reactivity and interactions with biological targets.[2][3]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| This compound | C₉H₉FO₃ | 184.16 | 250.1[1] | N/A |

| 2-Fluoro-4-methoxybenzoic acid | C₈H₇FO₃ | 170.14 | ~257.8[4] | 194-198[4] |

The synthesis of the parent carboxylic acid, 2-fluoro-4-methoxybenzoic acid, can be achieved through methods such as the oxidation of 2-fluoro-4-methoxybenzaldehyde.[4] The methyl ester can be obtained via standard esterification procedures or may serve as a precursor that is hydrolyzed to the carboxylic acid as needed for subsequent reactions.

Caption: General synthetic relationship between key compounds.

Core Application: A Building Block for Kinase Inhibitors

The 2-fluoro-4-methoxyphenyl moiety, derived from this compound, is a privileged scaffold found in several multi-kinase inhibitors investigated for cancer therapy. The strategic placement of the fluorine and methoxy groups contributes to enhanced biological activity and favorable pharmacokinetic profiles.

Case Study 1: Foretinib - A Multi-Kinase Inhibitor

Foretinib is an experimental multi-kinase inhibitor that targets MET, VEGFR2, and other receptor tyrosine kinases, which are crucial drivers of tumor growth, angiogenesis, and metastasis. The chemical structure of Foretinib incorporates a 2-fluoro-4-phenoxyphenyl group, showcasing the utility of this substitution pattern.

Caption: Structural fragment of Foretinib.

Mechanism of Action: Foretinib acts as an ATP-competitive inhibitor, binding to the kinase domain of its target receptors and preventing their phosphorylation and subsequent activation. This dual inhibition of MET and VEGFR signaling pathways provides a comprehensive approach to cancer therapy by concurrently targeting tumor cell proliferation and angiogenesis.

The Role of the 2-Fluoro-4-methoxyphenyl Moiety in Foretinib:

-

Enhanced Target Binding: The electronic properties imparted by the ortho-fluoro and para-methoxy groups can influence the binding affinity of the inhibitor to the kinase domain. The methoxy group, being an electron-donating group, can impact the electron density of the phenyl ring and participate in favorable interactions within the binding pocket.[3]

-

Modulation of Physicochemical Properties: The fluorine atom can increase lipophilicity, which can affect cell membrane permeability and overall drug distribution.

-

Metabolic Stability: Fluorine substitution is a common strategy to block metabolic hydroxylation, thereby increasing the metabolic stability and half-life of a drug.

Case Study 2: Regorafenib - A Structurally Related Kinase Inhibitor

Regorafenib is an FDA-approved oral multi-kinase inhibitor for the treatment of metastatic colorectal cancer and gastrointestinal stromal tumors. While not directly synthesized from this compound, its structure contains a fluorinated central phenyl ring that is structurally analogous and highlights the importance of this type of substitution. Regorafenib targets a range of kinases involved in angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (PDGFR, FGFR).

Mechanism of Action: Regorafenib exerts its anti-tumor effects through the inhibition of multiple signaling pathways crucial for cancer cell proliferation, survival, and the formation of new blood vessels that supply tumors.

Significance of the Fluoro Substituent in Regorafenib: The presence of the fluorine atom in the central phenyl ring of Regorafenib is critical for its improved clinical performance compared to its non-fluorinated analog, sorafenib. This improvement is attributed to enhanced metabolic stability and a distinct kinase inhibition profile.

Caption: Targeted kinases of Foretinib and Regorafenib.

Experimental Protocols: Harnessing the Potential of this compound

The utility of this compound in medicinal chemistry is realized through its conversion to the corresponding carboxylic acid, which can then be coupled with various amines to form amide bonds – a ubiquitous linkage in pharmaceuticals.

Protocol 1: Hydrolysis of this compound to 2-Fluoro-4-methoxybenzoic acid

This protocol describes a standard procedure for the saponification of the methyl ester to the corresponding carboxylic acid.

Materials:

-

This compound

-

Methanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water

-

Hydrochloric acid (HCl), 1N

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask.

-

Add an aqueous solution of NaOH (2-4 equivalents) to the flask.

-

Stir the reaction mixture at room temperature or with gentle heating for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of approximately 2-3 with 1N HCl. A precipitate of 2-Fluoro-4-methoxybenzoic acid should form.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

The crude 2-Fluoro-4-methoxybenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Amide Coupling of 2-Fluoro-4-methoxybenzoic Acid with an Aniline Derivative

This protocol outlines a general procedure for the formation of an amide bond, a key step in the synthesis of many kinase inhibitors, using a common coupling agent.

Materials:

-

2-Fluoro-4-methoxybenzoic acid (1.0 equivalent)

-

Substituted aniline (e.g., 4-aminophenol derivative) (1.0-1.2 equivalents)

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1-1.5 equivalents)

-

Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) (2-3 equivalents)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

Procedure:

-

To a solution of 2-Fluoro-4-methoxybenzoic acid in the anhydrous solvent, add the substituted aniline and the organic base.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the coupling agent portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude amide product can be purified by column chromatography on silica gel or by recrystallization.

Caption: General workflow for amide bond formation.

Conclusion: A Versatile Tool for Drug Discovery

This compound and its derivatives are valuable building blocks in medicinal chemistry, offering a strategic combination of functionalities to enhance the properties of drug candidates. The case studies of Foretinib and Regorafenib underscore the importance of the fluorinated and methoxylated phenyl motif in the design of potent and metabolically robust kinase inhibitors. The provided experimental protocols offer a practical guide for the synthesis of key intermediates, enabling the exploration of this privileged scaffold in the development of novel therapeutics. As the demand for targeted therapies continues to grow, the judicious application of such well-designed building blocks will remain a critical component of successful drug discovery programs.

References

- 1. This compound [myskinrecipes.com]

- 2. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. innospk.com [innospk.com]

The Strategic Incorporation of Fluorine: A Technical Guide to the Discovery and Synthesis of Fluorinated Benzoic Acid Esters

Abstract

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2][3][4] Fluorinated benzoic acid esters, in particular, represent a critical class of compounds, serving as versatile building blocks for pharmaceuticals, agrochemicals, and advanced materials.[5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, and application of these pivotal molecules. We will delve into the fundamental principles guiding the strategic placement of fluorine, explore diverse synthetic methodologies for both fluorination and esterification, and detail the analytical techniques essential for their characterization. This guide emphasizes the causality behind experimental choices, offering field-proven insights to navigate the complexities of organofluorine chemistry.

The Fluorine Advantage: More Than Just an Electronegative Atom

The unique physicochemical properties of fluorine are central to its profound impact on molecular behavior. Its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond are key attributes that chemists leverage to modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[3][6]

-

Metabolic Stability: The C-F bond is one of the strongest single bonds in organic chemistry, making it resistant to enzymatic cleavage. This often translates to a longer biological half-life for fluorinated drugs.[6]

-

Lipophilicity and Permeability: The introduction of fluorine can significantly increase a molecule's lipophilicity, enhancing its ability to cross biological membranes.[6][7]

-

Binding Affinity: Fluorine's electronegativity can alter the electronic distribution within a molecule, influencing its interactions with biological targets and potentially increasing binding affinity and selectivity.[2][6]

-

pKa Modulation: The placement of fluorine on an aromatic ring can influence the acidity of nearby functional groups, which is critical for optimizing a drug's absorption and distribution.[6]

The strategic incorporation of fluorine, as seen in molecules like 4-(Difluoromethoxy)-3-fluorobenzoic acid, provides a powerful tool in structure-activity relationship (SAR) studies, allowing for the fine-tuning of a drug candidate's properties.[6]

Synthetic Strategies: A Two-Pronged Approach

The synthesis of fluorinated benzoic acid esters is typically a two-stage process: the introduction of fluorine onto the benzoic acid scaffold, followed by esterification. The choice of methodology for each step is dictated by the desired substitution pattern, the presence of other functional groups, and scalability considerations.

The Art of Fluorination: Introducing the Key Element

Recent decades have witnessed a surge in the development of new and safer fluorinating agents and reactions.[3][8] These methods can be broadly categorized into electrophilic, nucleophilic, and radical pathways.

Electrophilic fluorination reagents, often referred to as "F+" sources, are powerful tools for the direct fluorination of electron-rich aromatic systems. Reagents like Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) have become indispensable in modern synthesis due to their relative stability and predictable reactivity.[9]

The mechanism of electrophilic aromatic fluorination (SEAr) generally proceeds through the formation of a Wheland intermediate (σ-complex), followed by deprotonation to restore aromaticity.[10] Kinetic isotope effect studies have shown that the proton elimination step is typically not rate-limiting.[10]

Nucleophilic fluorination is a powerful strategy for introducing fluorine into electron-deficient aromatic rings, often those bearing electron-withdrawing groups. This reaction proceeds via a Meisenheimer complex intermediate. The position of other substituents on the ring can have a significant impact on the reaction's feasibility and regioselectivity.[11]

Recent advancements have led to innovative methods such as direct decarboxylative fluorination of benzoic acids.[12][13][14] These reactions, often mediated by visible light and a photocatalyst, offer a mild and direct route to aryl fluorides from readily available carboxylic acids.[7][12][13][14] This approach is particularly valuable for the synthesis of radiolabeled compounds for applications like Positron Emission Tomography (PET).[7][15]

Esterification: The Final Touch

Once the fluorine atom is in place, the benzoic acid is converted to its corresponding ester. While classic methods remain relevant, modern catalytic approaches offer improved efficiency and substrate scope.

Fischer esterification, the acid-catalyzed reaction of a carboxylic acid with an alcohol, is a fundamental and widely used method. While effective, it often requires harsh conditions and long reaction times.

Heterogeneous catalysts, such as the metal-organic framework UiO-66-NH2, have emerged as highly efficient alternatives for the esterification of fluorinated benzoic acids.[16][17] These catalysts can significantly reduce reaction times and offer easier product purification.[16][17]

| Esterification Method | Catalyst | Typical Conditions | Advantages | Disadvantages |

| Fischer Esterification | Strong Acid (e.g., H₂SO₄) | Reflux in excess alcohol | Inexpensive, simple | Harsh conditions, long reaction times, equilibrium limited |

| UiO-66-NH₂ Catalyzed | UiO-66-NH₂ | Methanol, moderate temperature | Reduced reaction time, high yield, catalyst reusability | Catalyst synthesis required |

| BF₃·MeOH Complex | BF₃·MeOH | Methanol | Effective derivatizing agent | Long reaction times |

Table 1: Comparison of Common Esterification Methods for Fluorinated Benzoic Acids.

Characterization: Confirming Success

The unambiguous characterization of fluorinated benzoic acid esters is crucial to ensure purity and structural integrity. A combination of spectroscopic and chromatographic techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for structural elucidation. ¹⁹F NMR is particularly powerful for confirming the presence and chemical environment of the fluorine atoms.

-

Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and fragmentation patterns, confirming the identity of the synthesized ester.[16][18]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the carbonyl stretch of the ester.

Safety First: Handling Fluorinating Agents

Many fluorinating agents are highly reactive and require careful handling.[19] It is imperative to follow strict safety protocols to minimize risks.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and compatible gloves.[20] Double-gloving is often recommended.[20]

-

Ventilation: All work with fluorinating agents should be conducted in a well-ventilated fume hood.[21]

-

Storage: Store fluorinating agents in a cool, dry, and well-ventilated area, away from incompatible materials.[20][21]

-

Emergency Preparedness: Have an emergency plan in place and ensure access to appropriate spill kits and first aid supplies, such as calcium gluconate gel for potential HF exposure.[20][21]

-

Quenching and Disposal: Follow established protocols for quenching reactive agents and disposing of waste in accordance with institutional guidelines.[20]

Applications: From the Bench to the Bedside

Fluorinated benzoic acid esters are not merely laboratory curiosities; they are vital components in the development of life-changing technologies.

-

Pharmaceuticals: A significant percentage of modern pharmaceuticals contain fluorine.[2] These esters are key intermediates in the synthesis of drugs for a wide range of therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.[1][2]

-

Agrochemicals: The unique properties of fluorine are also exploited in the design of more effective and environmentally benign pesticides and herbicides.[3]

-

Materials Science: Fluorinated polymers derived from these esters exhibit unique properties such as low surface energy, chemical resistance, and thermal stability, making them valuable in coatings, adhesives, and other advanced materials.[22]

-

Tracers in Enhanced Oil Recovery: Fluorobenzoic acids are used as chemical tracers in the oil and gas industry to monitor fluid flow in reservoirs.[16][23]

Conclusion: A Bright Future for Fluorine Chemistry

The field of organofluorine chemistry continues to evolve, with ongoing research focused on developing more efficient, selective, and sustainable synthetic methods.[8][24] The discovery and synthesis of novel fluorinated benzoic acid esters will undoubtedly play a pivotal role in driving innovation across the scientific landscape. As our understanding of the subtle yet profound effects of fluorine on molecular properties deepens, so too will our ability to design and create the next generation of medicines, materials, and technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. chinesechemsoc.org [chinesechemsoc.org]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. research.vu.nl [research.vu.nl]

- 15. Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03503A [pubs.rsc.org]

- 16. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02005C [pubs.rsc.org]

- 17. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. zjwintime.com [zjwintime.com]

- 22. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 23. researchgate.net [researchgate.net]

- 24. sioc.cas.cn [sioc.cas.cn]

theoretical calculations of Methyl 2-fluoro-4-methoxybenzoate properties

An In-Depth Technical Guide to the Theoretical Investigation of Methyl 2-fluoro-4-methoxybenzoate

Abstract

This compound is a substituted aromatic ester with significant potential as a building block in the synthesis of pharmaceuticals and advanced materials.[1] A thorough understanding of its molecular structure, vibrational properties, and electronic characteristics is paramount for predicting its reactivity, stability, and potential biological activity. This guide provides a comprehensive framework for the theoretical investigation of this compound using Density Functional Theory (DFT), a powerful computational method for elucidating molecular properties.[2] Authored from the perspective of a Senior Application Scientist, this document details not just the procedural steps but the underlying scientific rationale for methodological choices, ensuring a robust and reproducible computational analysis. The protocols and insights presented herein are tailored for researchers, chemists, and drug development professionals seeking to leverage computational chemistry for molecular characterization.

Introduction: The Rationale for Theoretical Calculations

This compound (C₉H₉FO₃) belongs to the class of substituted benzoates, which are core scaffolds in numerous biologically active compounds and functional materials. The presence of a fluorine atom and a methoxy group on the benzene ring introduces specific electronic and steric effects that modulate the molecule's overall properties. The fluorine atom, being highly electronegative, can influence hydrogen bonding capabilities and metabolic stability, while the methoxy group acts as an electron-donating group, affecting the electron density distribution of the aromatic system.

Experimental characterization through techniques like X-ray crystallography, FT-IR, and NMR spectroscopy provides invaluable data. However, theoretical calculations offer a complementary and predictive approach. By solving the electronic Schrödinger equation, we can obtain high-fidelity insights into:

-

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including precise bond lengths and angles.

-

Vibrational Frequencies: Predicting infrared (IR) and Raman spectra to aid in the interpretation of experimental data and confirm structural assignments.[3]

-